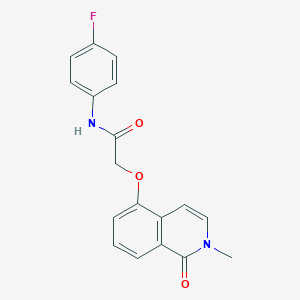![molecular formula C25H22N6O3S B2691320 N-[4-({3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide CAS No. 872197-50-7](/img/structure/B2691320.png)
N-[4-({3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-({3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . Triazole compounds are known for their versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mixture is typically diluted with water and kept in cold for crystallization .Molecular Structure Analysis
The molecular formula of this compound is C17H14N4O3S, and its molecular weight is 354.38 . It contains a triazole nucleus, which is a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical and Chemical Properties Analysis
The molecular weight of the compound is 354.38, and its molecular formula is C17H14N4O3S . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of N-[4-({3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide and its analogs have been a focus in several studies. For example, Crabb et al. (1999) discussed the preparation of triazoloquinazolinium betaines and their molecular rearrangements, which is relevant to understanding the chemical properties and synthesis pathways of these compounds (Crabb, McCullough, Preston, Rosair, Bishop, Wright, Clegg, Coles, 1999).
Antimicrobial Activity
- The antimicrobial properties of triazoloquinazolin derivatives were investigated by Antypenko et al. (2017), who synthesized and evaluated the antibacterial and antifungal activities of these compounds. They found that some derivatives showed promising results against various bacterial and fungal species (Antypenko, Kovalenko, Los, Rebec, 2017).
Potential Use in COVID-19 Treatment
- Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds similar to this compound, for potential use in COVID-19 treatment. They performed computational calculations and molecular docking studies to investigate these possibilities (Fahim, Ismael, 2021).
H1-Antihistaminic Activity
- Several studies have focused on the H1-antihistaminic activity of triazoloquinazolin derivatives. Alagarsamy et al. (2008, 2009, 2015) synthesized novel triazoloquinazolinones and evaluated their antihistaminic activity, demonstrating significant potential in this area (Alagarsamy, Shankar, Murugesan, 2008), (Alagarsamy, Kavitha, Rupeshkumar, Solomon, Kumar, Kumar, Sharma, 2009), (Gobinath, Subramanian, Alagarsamy, 2015).
Anticancer Potential
- The anticancer potential of triazoloquinazoline derivatives has also been examined. Pokhodylo et al. (2020) investigated the antiproliferative effects of these compounds, finding selective efficacy against certain cancer cell lines (Pokhodylo, Shyyka, Finiuk, Stoika, 2020).
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological activities and potential applications in various fields, such as medicine and pharmacology. Given the known biological activities of triazole compounds , this compound could be a subject of interest for future research.
Propiedades
IUPAC Name |
N-[4-[[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3S/c1-15-8-13-20(14-16(15)2)35(33,34)25-24-28-23(21-6-4-5-7-22(21)31(24)30-29-25)27-19-11-9-18(10-12-19)26-17(3)32/h4-14H,1-3H3,(H,26,32)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKMPOATJMQCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide](/img/no-structure.png)
![N-(2,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2691243.png)


![Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B2691246.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2691247.png)

![3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride](/img/structure/B2691249.png)
![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691251.png)
![4-chloro-N-(1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzenesulfonamide](/img/structure/B2691253.png)

![2-[4-(2-Hydroxy-3-morpholinopropoxy)phenyl]acetamide](/img/structure/B2691256.png)

![N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691260.png)
